



Application Notes: PR-104 in Combination with Gemcitabaine and Docetaxel

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Compound of Interest		
Compound Name:	Anticancer agent 104	
Cat. No.:	B12392140	Get Quote

Introduction

PR-104 is a novel, water-soluble phosphate ester "pre-prodrug" designed for cancer therapy.[1] [2] Upon systemic administration, it is rapidly converted by phosphatases to its active alcohol form, PR-104A.[3][4] The therapeutic strategy of PR-104 hinges on its selective activation within the hypoxic microenvironments characteristic of solid tumors.[1] In these low-oxygen conditions, PR-104A is reduced to its cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) metabolites, which act as potent DNA cross-linking agents, inducing cell cycle arrest and apoptosis. This hypoxia-selective activation allows for targeted killing of tumor cells while sparing well-oxygenated normal tissues.

Conventional chemotherapeutic agents such as gemcitabine and docetaxel are most effective against rapidly proliferating cells, which are typically located in well-oxygenated (normoxic) regions of a tumor. Gemcitabine is a nucleoside analog that inhibits DNA synthesis, leading to "masked chain termination" and apoptosis. Docetaxel, a member of the taxane family, disrupts microtubule function, leading to cell-cycle arrest in the G2/M phase and subsequent cell death.

The combination of PR-104 with agents like gemcitabine or docetaxel is based on the principle of complementary tumor coverage. PR-104 targets the otherwise treatment-resistant hypoxic cell population, while gemcitabine or docetaxel targets the actively dividing normoxic cells. Preclinical studies have demonstrated that this complementary action can lead to greater than additive antitumor activity.



Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical investigations of PR-104 in combination with gemcitabine and docetaxel.

Table 1: Preclinical Antitumor Activity of PR-104 Combinations

Combination	Tumor Model	Outcome	Citation
PR-104 + Gemcitabine	Panc-01 pancreatic cancer xenograft	Greater than additive antitumor activity	

| PR-104 + Docetaxel | 22RV1 prostate cancer xenograft | Greater than additive antitumor activity | |

Table 2: Clinical Data from Phase Ib Trial (NCT00459836) - PR-104 in Combination with Gemcitabine or Docetaxel

Combinatio n Group	PR-104 Dose	Partner Drug & Dose	G-CSF Support	Maximum Tolerated Dose (MTD) of PR-104	Dose- Limiting Toxicities (DLTs)
Α	140 - 275 mg/m²	Gemcitabin e 800 mg/m² (Days 1, 8)	No	140 mg/m²	Grade 4 Thrombocyt openia.
В	140 - 275 mg/m²	Docetaxel 60 mg/m² (Day 1)	No	200 mg/m²	Thrombocyto penia, Neutropenic Fever, Fatigue.
С	275 - 1100 mg/m²	Docetaxel 60 mg/m² (Day 1)	Yes	770 mg/m²	Grade 4 Thrombocyto penia, Grade 3 Fatigue.



| D | 770 mg/m² | Docetaxel 75 mg/m² (Day 1) | Yes | \geq 770 mg/m² | No DLTs observed at this dose. |

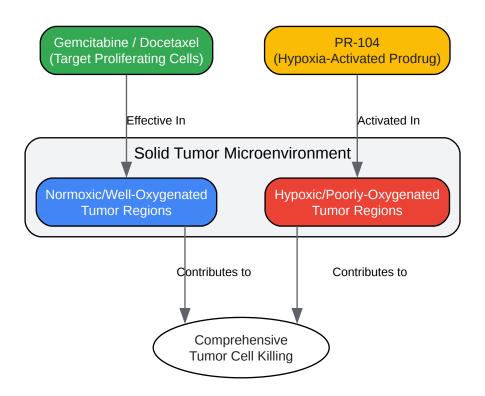
Table 3: Patient Response in Phase Ib Combination Trial

Response Type	Number of Patients	Tumor Types	Citation
Partial Response	4	Nasopharyngeal, Head & Neck, and others.	

| Stable Disease (≥6 cycles) | 10 | Including 5 with Non-Small Cell Lung Cancer (NSCLC). | |

Visualized Mechanisms and Workflows

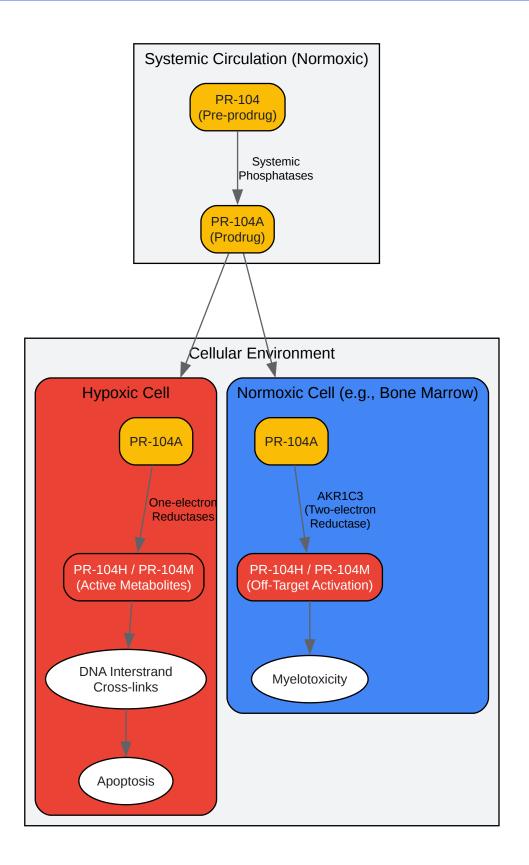
The following diagrams illustrate the key mechanisms and experimental processes involved in the evaluation of PR-104 combination therapy.



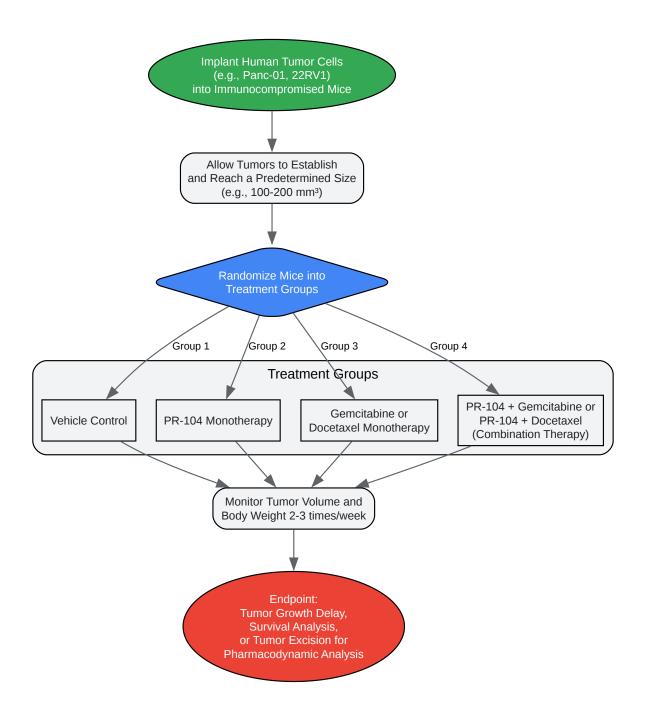
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Caption: Rationale for combining PR-104 with conventional chemotherapy.









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